2-Propoxyacetophenone
Description
2-Propoxyacetophenone is an acetophenone derivative featuring a propoxy (–OCH₂CH₂CH₃) substituent on the aromatic ring. Acetophenones with alkoxy substituents are widely studied for their roles in organic synthesis, pharmaceuticals, and fragrances due to their electronic and steric effects .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenyl-2-propoxyethanone |
InChI |
InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
HNVXRQGGJGHSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Propoxyacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of 2-Propoxyacetophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods often focus on scalability and cost-effectiveness, employing readily available raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Alpha-Propoxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Propoxybenzoic acid or propoxybenzaldehyde.
Reduction: Propoxyphenylethanol or propylbenzene.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
Alpha-Propoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Studies have explored its potential as a precursor for biologically active compounds. It may serve as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with therapeutic properties. It may be investigated for its anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, 2-Propoxyacetophenone is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propoxyacetophenone depends on its specific application. In general, it interacts with molecular targets through its functional groups. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The propoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
2-Methoxyacetophenone
- Structure : Methoxy (–OCH₃) group at the 2-position.
- Properties : Smaller substituent size reduces steric hindrance compared to propoxy. Higher polarity due to shorter alkyl chain, leading to increased water solubility.
- Applications : Common in flavor/fragrance industries; used as a precursor in pharmaceutical synthesis .
2-Ethoxyacetophenone
This compound
- Structure : Propoxy (–OCH₂CH₂CH₃) group at the 2-position.
- Properties : Increased lipophilicity and steric bulk compared to methoxy/ethoxy analogs, likely reducing solubility in polar solvents. Predicted higher boiling point due to longer alkyl chain.
- Applications: Potential use in hydrophobic drug formulations or as a solvent modifier.
Table 1: Alkoxy-Substituted Acetophenones
*Molecular weights calculated based on acetophenone backbone and substituent masses.
Thioether and Phenoxy Derivatives
2'-(n-Propylthio)acetophenone
- Structure : Propylthio (–SCH₂CH₂CH₃) group at the 2-position.
- Properties : Thioether group increases electron density on the ring compared to alkoxy derivatives. Lower polarity and higher chemical stability under acidic conditions .
- Applications: Potential use in agrochemicals or as a ligand in catalysis.
2-Phenoxyacetophenone
- Structure: Phenoxy (–OC₆H₅) group at the 2-position.
- Properties: Bulky aromatic substituent enhances UV absorption and thermal stability. Reduced solubility in non-polar solvents due to π-π interactions .
- Applications : Photosensitizers, polymer additives.
Table 2: Thioether and Phenoxy Derivatives
Hydroxy- and Sulfinyl-Substituted Analogs
1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone
1-[2-Hydroxy-6-methyl-4-(2-methylpropoxy)phenyl]-2-(methylsulfinyl)ethanone
Table 3: Multi-Functional Derivatives
Research Findings and Trends
- Electronic Effects: Alkoxy groups (–OR) donate electrons via resonance, activating the acetophenone ring toward electrophilic substitution. Propoxy’s longer chain slightly diminishes this effect compared to methoxy .
- Steric Effects : Propoxy’s larger size may hinder reactions at the ortho position, contrasting with less bulky substituents like methoxy.
- Synthetic Routes: Propoxy derivatives are typically synthesized via Williamson ether synthesis, using 2-hydroxyacetophenone and propyl halides under basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
